molecular formula C5H4F2N2 B1618638 2,4-Difluoro-6-methylpyrimidine CAS No. 696-80-0

2,4-Difluoro-6-methylpyrimidine

Cat. No.: B1618638
CAS No.: 696-80-0
M. Wt: 130.1 g/mol
InChI Key: YKLOPWRWWFKUBX-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two fluorine atoms at positions 2 and 4, and a methyl group at position 6. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-methylpyrimidine typically involves the nucleophilic substitution of halogenated pyrimidines. One common method is the reaction of 2,4,6-trichloropyrimidine with a fluorinating agent such as cesium fluoride in an aprotic dipolar solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvent and fluorinating agent, as well as reaction temperature and time, are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Suzuki-Miyaura Coupling:

Scientific Research Applications

2,4-Difluoro-6-methylpyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,4-Dichloro-6-methylpyrimidine: Similar structure but with chlorine atoms instead of fluorine.

    2,4-Difluoro-5-methylpyrimidine: Similar structure with a methyl group at position 5 instead of 6.

    2,4,6-Trifluoropyrimidine: Contains three fluorine atoms at positions 2, 4, and 6.

Uniqueness: 2,4-Difluoro-6-methylpyrimidine is unique due to the specific positioning of its fluorine atoms and methyl group, which can influence its reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .

Properties

IUPAC Name

2,4-difluoro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLOPWRWWFKUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319990
Record name 2,4-Difluoro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-80-0
Record name 696-80-0
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Record name 2,4-Difluoro-6-methylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluoro-6-methylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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